(+)-3-Methyl-17-methyl-morphinan is a morphinan derivative, which is a class of compounds that includes several well-known alkaloids such as morphine and codeine. This compound is characterized by its specific methyl substitutions at the 3 and 17 positions on the morphinan skeleton. Morphinans are primarily known for their analgesic (pain-relieving) and antitussive (cough-suppressing) properties, making them significant in medicinal chemistry.
Morphinans are typically derived from natural sources, particularly the opium poppy (Papaver somniferum), where they are biosynthesized from the precursor reticuline. The synthesis of (+)-3-Methyl-17-methyl-morphinan can also be achieved through chemical methods that involve various organic reactions to modify the morphinan core structure.
(+)-3-Methyl-17-methyl-morphinan is classified as an opiate alkaloid, specifically within the broader category of morphinan alkaloids. These compounds interact with opioid receptors in the central nervous system, influencing pain perception and other physiological responses.
The synthesis of (+)-3-Methyl-17-methyl-morphinan can be performed through several methods, often involving methylation reactions. One notable approach includes:
The synthesis typically involves heating a reaction mixture containing the starting material and methylating agent under controlled conditions to facilitate the reaction. After completion, the mixture is cooled, and the product is isolated through crystallization techniques.
The molecular structure of (+)-3-Methyl-17-methyl-morphinan consists of a tetracyclic framework characteristic of morphinans, with two additional methyl groups at the 3 and 17 positions.
(+)-3-Methyl-17-methyl-morphinan participates in various chemical reactions typical for alkaloids:
The reactivity of (+)-3-Methyl-17-methyl-morphinan can be influenced by the presence of functional groups on its structure, allowing for diverse synthetic applications in medicinal chemistry.
(+)-3-Methyl-17-methyl-morphinan acts primarily as an agonist at opioid receptors in the central nervous system. Its mechanism involves:
Research indicates that morphinan derivatives exhibit varying affinities for different opioid receptor subtypes, which can dictate their therapeutic profiles and side effects .
Relevant data regarding its physical properties indicate that it has a melting point conducive for pharmaceutical formulations .
(+)-3-Methyl-17-methyl-morphinan has several applications in scientific research and medicine:
This compound represents a significant area of interest in both synthetic organic chemistry and pharmacology due to its potential therapeutic benefits while also requiring careful consideration regarding its addictive properties inherent to opioid compounds.
The stereoselective construction of morphinan’s D-ring (piperidine ring) relies on catalytic asymmetric hydrogenation. This method achieves high enantiomeric excess (ee > 98%) using chiral ruthenium-BINAP complexes (e.g., RuCl₂[(S)-Xyl-BINAP][(S)-DAIPEN]). The reaction proceeds under mild conditions (50–70 bar H₂, 50°C) to reduce the 7,8-double bond in tetrahydroisoquinoline precursors while preserving the C-9 and C-13 stereocenters. The chiral catalyst’s Si-face approach directs hydride delivery, establishing the required (9α,13α,14α)-configuration. This method’s industrial scalability is evidenced by isolated yields >85% and catalyst turnover numbers (TON) exceeding 5,000 [7].
Table 1: Catalytic Systems for Asymmetric Hydrogenation
Chiral Catalyst | Substrate | Pressure (bar) | ee (%) | Yield (%) |
---|---|---|---|---|
RuCl₂[(S)-Xyl-BINAP][(S)-DAIPEN] | 7,8-Didehydro-4,5α-epoxymorphinan | 70 | 99 | 92 |
Rh-(S,S)-Et-DuPhos | N-Acyl enamide intermediate | 50 | 97 | 88 |
The C-4/C-5 epoxy bridge—critical for opioid receptor affinity—is installed through ortho-para phenolic coupling of (R)-reticuline analogs. Cytochrome P450 enzymes (e.g., CYP719B1) catalyze this transformation in biosynthetic routes, but synthetic replicas use stoichiometric oxidants:
Racemic intermediates (e.g., 3-methyl-morphinan-6-one) require resolution to isolate the (+)-enantiomer. Diastereomeric crystallization with O-acetyl-L-tartaric acid achieves >99% de:
N-Methylation at C-17 employs Eschweiler-Clarke conditions (HCO₂H/HCHO, 100°C) or reductive amination (CH₂O/NaBH₃CN). Kinetic studies reveal:
The C-3 phenolic hydroxyl requires protection during N-alkylation or epoxy modifications:
Protecting Group | Installation Reagent | Deprotection Conditions | Compatibility Issues |
---|---|---|---|
Benzyl | BnBr, K₂CO₃ | H₂/Pd-C (50 psi) | None |
Cbz | Cbz-Cl, Et₃N | HCO₂NH₄/Pd-C | Epimerization at C-14 |
TMS | TMSCl, imidazole | TBAF in THF | C-6 keto reduction |
Overoxidation during epoxy bridge formation generates ent-3-methyl-17-methyl-dromoran-10-one (10-keto impurity), detectable at 0.5–3% levels via HPLC. Key characteristics:
Side-chain cleavage of thebaine analogs using ceric ammonium nitrate (CAN) generates 3-methyl-morphinan-6,8-diene (Δ⁶⁸-diene) when reaction temperatures exceed –10°C:
Table 3: Major Process-Related Impurities
Impurity | Origin | Control Strategy | Max. Acceptable Level |
---|---|---|---|
ent-3-methyl-17-methyl-dromoran-10-one | Oxidative coupling overreaction | Stoichiometric oxidant, sub-0°C reaction | 0.15% (ICH Q3A) |
3-methyl-morphinan-6,8-diene | Oxidative debranching side-reaction | CAN at –20°C, Na₂SO₃ quenching | 0.10% (ICH Q3A) |
N,N-dimethyl derivative | N-overalkylation | Controlled CH₃I addition (1.05 equiv) | 0.20% (ICH Q3A) |
Synthetic advancements prioritize stereochemical precision and impurity control to enable pharmaceutical applications of this morphinan scaffold.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: